1H-benzimidazol-5-ol hydrobromide 1H-benzimidazol-5-ol hydrobromide
Brand Name: Vulcanchem
CAS No.: 1984118-08-2; 41292-65-3
VCID: VC4827700
InChI: InChI=1S/C7H6N2O.BrH/c10-5-1-2-6-7(3-5)9-4-8-6;/h1-4,10H,(H,8,9);1H
SMILES: C1=CC2=C(C=C1O)NC=N2.Br
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05

1H-benzimidazol-5-ol hydrobromide

CAS No.: 1984118-08-2; 41292-65-3

Cat. No.: VC4827700

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05

* For research use only. Not for human or veterinary use.

1H-benzimidazol-5-ol hydrobromide - 1984118-08-2; 41292-65-3

Specification

CAS No. 1984118-08-2; 41292-65-3
Molecular Formula C7H7BrN2O
Molecular Weight 215.05
IUPAC Name 3H-benzimidazol-5-ol;hydrobromide
Standard InChI InChI=1S/C7H6N2O.BrH/c10-5-1-2-6-7(3-5)9-4-8-6;/h1-4,10H,(H,8,9);1H
Standard InChI Key HSUSRGPXBHRNNI-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)NC=N2.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1H-Benzimidazol-5-ol hydrobromide is systematically named 3H-benzimidazol-5-ol;hydrobromide under IUPAC guidelines . Its molecular structure consists of a benzimidazole core substituted with a hydroxyl group at the 5-position, paired with a hydrobromic acid molecule to form a stable salt (Fig. 1). The compound’s SMILES notation, C1=CC2=C(C=C1O)NC=N2.Br\text{C1=CC2=C(C=C1O)NC=N2.Br}, and InChIKey, HSUSRGPXBHRNNI-UHFFFAOYSA-N , provide unambiguous representations of its atomic connectivity and stereochemistry.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1984118-08-2
PubChem CID75485383
Molecular FormulaC7H7BrN2O\text{C}_7\text{H}_7\text{BrN}_2\text{O}
Molecular Weight215.05 g/mol
IUPAC Name3H-benzimidazol-5-ol;hydrobromide
SMILESC1=CC2=C(C=C1O)NC=N2.Br

Structural and Spectroscopic Features

The benzimidazole core confers aromatic stability, while the hydroxyl group enhances solubility in polar solvents. X-ray crystallography of analogous benzimidazole derivatives reveals planar ring systems with hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms . Spectroscopic data for 1H-Benzimidazol-5-ol hydrobromide include:

  • UV-Vis: Absorption maxima near 280 nm, typical of conjugated aromatic systems .

  • NMR: 1H^1\text{H}-NMR signals at δ 7.2–7.8 ppm (aromatic protons) and δ 5.1 ppm (hydroxyl proton).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions, followed by bromination. A representative procedure involves:

  • Reacting o-phenylenediamine with 5-hydroxybenzaldehyde in hydrochloric acid to form 5-hydroxybenzimidazole.

  • Treating the product with hydrobromic acid to yield the hydrobromide salt .

The reaction mechanism proceeds through Schiff base formation and subsequent cyclization, with yields optimized by controlling temperature (80–100°C) and stoichiometric ratios.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance efficiency and purity. Key steps include:

  • Purification: Recrystallization from ethanol-water mixtures to achieve >98% purity.

  • Quality Control: HPLC and mass spectrometry to verify structural integrity .

Comparative Analysis with Related Compounds

Table 2: Comparison of Benzimidazole Derivatives

CompoundSubstituentsKey Applications
1H-Benzimidazol-5-ol hydrobromide-OH at C5, HBr saltPharmaceutical intermediate
2-Methyl-1H-benzimidazol-5-ol hydrobromide-CH3_3 at C2, -OH at C5Antifungal agent
Albendazole-SCN at C2Anthelmintic drug

The absence of a methyl group in 1H-benzimidazol-5-ol hydrobromide enhances its solubility compared to alkylated analogs, making it preferable for aqueous-phase reactions.

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